molecular formula C17H11Cl2N3OS B11413054 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11413054
M. Wt: 376.3 g/mol
InChI Key: JFFHGCQLTHUVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolone structure, which is further substituted with amino and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Pyrrolone Formation: The pyrrolone ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.

    Substitution Reactions: The dichlorophenyl and amino groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the dichlorophenyl group, resulting in the formation of corresponding reduced products.

    Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the amino and dichlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Reduced benzothiazole and dichlorophenyl derivatives.

    Substitution Products: Halogenated and aminated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

Biology and Medicine:

    Pharmacology: The compound exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets such as enzymes and receptors.

    Biochemical Research: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Industry:

    Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Industry: It is incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s substituents.

Comparison with Similar Compounds

  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-difluorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine) or other groups (phenyl) can significantly alter the compound’s chemical and biological properties.
  • Unique Properties: The dichlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C17H11Cl2N3OS

Molecular Weight

376.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H11Cl2N3OS/c18-9-5-10(19)7-11(6-9)22-8-13(23)15(16(22)20)17-21-12-3-1-2-4-14(12)24-17/h1-7,20,23H,8H2

InChI Key

JFFHGCQLTHUVQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.